molecular formula C15H19N3O3S B1225943 6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione

6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione

Cat. No. B1225943
M. Wt: 321.4 g/mol
InChI Key: CTYSCOMGJSFQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione is a member of quinazolines.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : A study detailed the synthesis of related quinazoline derivatives from starting materials like 2-amino-4,5-dimethoxybenzoic acid through processes such as cyclization, chlorination, and substitution (Liu Hai-bin, 2011).
  • Intermediate in Drug Synthesis : Quinazoline derivatives have been used as intermediates in the synthesis of drugs like Doxazosin, Terazosin, and Prazosin, with research indicating various methods to produce these compounds (Zheng Xiao-hui, 2011).

Biological Activities

  • Anticancer Activity : Some quinazoline derivatives have demonstrated anti-cancer activity against certain cell lines, suggesting potential therapeutic applications (Li Bao-lin, 2011).
  • Antimalarial Potential : A variety of 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antimalarial activity, identifying promising leads for antimalarial drug development (Yuki Mizukawa et al., 2021).
  • Antimicrobial and Anti-inflammatory Properties : Novel quinazoline derivatives have been synthesized and shown to possess antimicrobial and anti-inflammatory properties, indicating their potential in therapeutic applications (Asmaa E Kassab et al., 2016).

Pharmaceutical Applications

  • Development of Antitubercular Agents : Research has identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis, with potential as antitubercular agents (Christopher R M Asquith et al., 2019).

Chemical Properties and Synthesis

  • Chemical Structure Analysis : The molecular structure of related compounds has been characterized using techniques like NMR and MS, providing insights into their chemical properties and potential applications (C. Lai et al., 1997).

properties

Product Name

6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(oxolan-2-ylmethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C15H19N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h6-7,9H,3-5,8H2,1-2H3,(H2,16,17,18,22)

InChI Key

CTYSCOMGJSFQHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3CCCO3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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